LS-1-10
Description
LS-1-10 (9-chloro-2-(3-(dimethylamino)propyl)pyrrolo[2,3,4-kl]acridin-1(2H)-one) is a novel acridine derivative designed to combine DNA-damaging and autophagy-inhibiting activities. Its structure integrates an acridine backbone (for DNA intercalation) and a quinoline-like moiety with a tertiary-amine side chain, resembling chloroquine (CQ) . This dual-functional molecule inhibits autophagosome-lysosome fusion, disrupts lysosomal acidification, and induces caspase 8-mediated apoptosis via DNA double-strand breaks (DSBs) .
In preclinical studies, this compound demonstrated potent cytotoxicity against multiple colon cancer cell lines (e.g., DLD1, LoVo, HCT116), with IC50 values lower than conventional chemotherapeutics like CQ and amsacrine (m-AMSA) . Its fumarate salt formulation improved aqueous solubility for in vivo use, achieving significant tumor growth inhibition in xenograft mouse models .
Properties
Molecular Formula |
C19H18ClN3O |
|---|---|
Molecular Weight |
339.82 |
IUPAC Name |
9-Chloro-2-(3-(dimethylamino)propyl)pyrrolo[2,3,4-kl]acridin-1(2H)-one |
InChI |
InChI=1S/C19H18ClN3O/c1-22(2)9-4-10-23-16-6-3-5-15-18(16)17(19(23)24)13-11-12(20)7-8-14(13)21-15/h3,5-8,11H,4,9-10H2,1-2H3 |
InChI Key |
JFPYGMAWWDKLMU-UHFFFAOYSA-N |
SMILES |
O=C1N(CCCN(C)C)C2=C3C(N=C4C=CC(Cl)=CC4=C31)=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LS1-10; LS-110; LS110; LS 1-10; LS-1 10; LS-1-10 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of LS-1-10 and Key Analogues
Key Findings from Comparative Studies
Autophagy Inhibition Efficacy
- This compound outperformed CQ in blocking autophagosome-lysosome fusion and reducing lysosomal protease activity (e.g., cathepsin B/D) . Unlike CQ, which only elevates lysosomal pH, this compound also disrupts lysosomal membrane integrity .
- Compared to lucanthone, this compound exhibited superior DNA-binding activity due to its acridine scaffold, enhancing cytotoxicity in colon cancer cells .
Cytotoxicity and Selectivity
- This compound reduced DLD1 cell viability by >50% at 5 μM, whereas CQ required 20 μM for similar effects .
- In autophagy-deficient (ATG3KO) cells, this compound maintained efficacy, while m-AMSA (which relies on autophagy for cytoprotection) showed reduced activity .
Dual Mechanisms of Action
- Unlike m-AMSA and etoposide (pure DNA-damaging agents), this compound’s autophagy inhibition prevents cancer cell survival under metabolic stress, a critical advantage in solid tumors .
- This compound induced caspase 8-mediated apoptosis independent of p53 status, contrasting with traditional DNA-damaging agents that activate caspase 9 .
In Vivo Performance this compound (80 mg/kg) suppressed DLD1 xenograft tumor growth by 60%, outperforming CQ at the same dose (30% suppression) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
